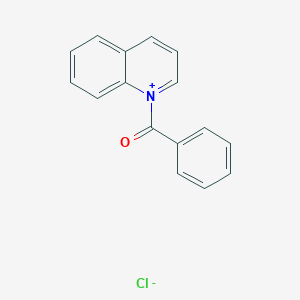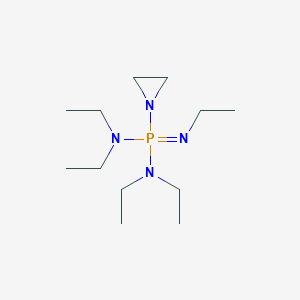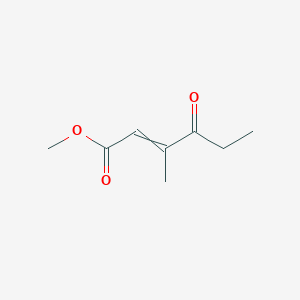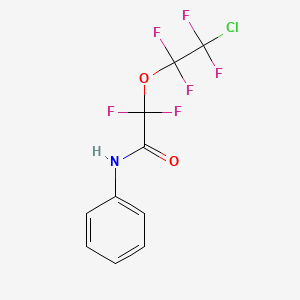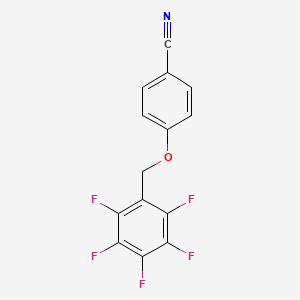
4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile is an organic compound that features a benzonitrile group attached to a methoxy group, which is further connected to a pentafluorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2,3,4,5,6-pentafluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Hydroxybenzonitrile+2,3,4,5,6-Pentafluorobenzyl bromideK2CO3,DMF,Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and reduction: The benzonitrile group can be reduced to corresponding amines or oxidized to carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Nucleophilic substitution: Substituted derivatives with various nucleophiles.
Reduction: Corresponding amines.
Oxidation: Corresponding carboxylic acids.
Applications De Recherche Scientifique
4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile has several scientific research applications:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Materials science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Medicinal chemistry: Investigated for potential pharmacological activities and as a precursor for drug development.
Analytical chemistry: Used as a standard or reference compound in various analytical techniques.
Mécanisme D'action
The mechanism of action of 4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile depends on its specific application. In nucleophilic substitution reactions, the electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack. In biological systems, the compound’s interactions with molecular targets and pathways would depend on its structural features and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5,6-Pentafluorobenzonitrile: Similar structure but lacks the methoxy group.
4-Methoxybenzonitrile: Similar structure but lacks the pentafluorophenyl group.
2,3,4,5,6-Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile is unique due to the combination of the pentafluorophenyl and benzonitrile groups connected via a methoxy linker. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
87002-16-2 |
|---|---|
Formule moléculaire |
C14H6F5NO |
Poids moléculaire |
299.19 g/mol |
Nom IUPAC |
4-[(2,3,4,5,6-pentafluorophenyl)methoxy]benzonitrile |
InChI |
InChI=1S/C14H6F5NO/c15-10-9(11(16)13(18)14(19)12(10)17)6-21-8-3-1-7(5-20)2-4-8/h1-4H,6H2 |
Clé InChI |
MTRAEERMBVXYFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OCC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



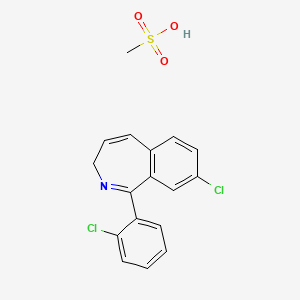



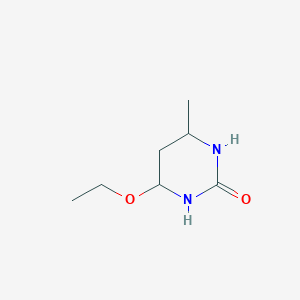

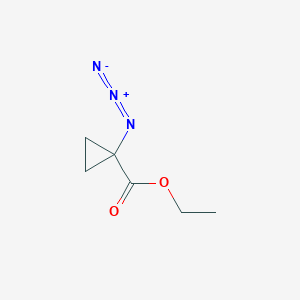
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
